molecular formula C17H14F3NO2 B2578371 4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 866156-35-6

4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Cat. No.: B2578371
CAS No.: 866156-35-6
M. Wt: 321.299
InChI Key: AZONVJZDIGOQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS No. 866156-35-6) is a benzoxazepinone derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The compound features a 4-(trifluoromethyl)benzyl substituent at the 4-position of the benzoxazepin core. Its molecular formula is C₁₉H₁₆F₃NO₂, with a molecular weight of 355.34 g/mol.

Properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methyl]-2,3-dihydro-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO2/c18-17(19,20)13-7-5-12(6-8-13)11-21-9-10-23-15-4-2-1-3-14(15)16(21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZONVJZDIGOQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the following steps:

Chemical Reactions Analysis

Thionation with Lawesson’s Reagent

The lactam moiety undergoes thionation to form a thiolactam derivative. This reaction is critical for modifying electronic properties and enabling downstream cyclization:

Reaction Conditions :

  • Lawesson’s reagent (2 equiv)

  • Toluene, reflux, 12 hours

  • Yield: 85–92%

Structural Impact :

  • Converts the carbonyl group (C=O) to a thiocarbonyl (C=S)

  • Enhances electrophilicity for subsequent nucleophilic additions

Triazole Formation via Hydrazide Cyclization

Thiolactam derivatives react with 2,2,2-trifluoroacetohydrazide to form tricyclic triazole-fused benzoxazepines:

Reaction Pathway :

  • Thiolactam intermediate

  • Reflux with trifluoroacetohydrazide in toluene

  • Deprotection (KOH, aqueous ethanol)

Key Data :

ProductYield (%)Purity (%)
Tricyclic triazole78>95

This method enables access to novel heterocyclic architectures with potential bioactivity .

Enantioselective Desymmetrization

Chiral phosphoric acid (CPA) catalysts enable stereocontrol during functionalization:

Catalyst Screening :

CatalystYield (%)ee (%)
(R)-CPA-28292
(R)-CPA-37585

Optimal Conditions :

  • (R)-CPA-2 (10 mol%)

  • Dichloromethane, 25°C, 24 hours

This approach achieves >90% enantiomeric excess for products bearing electron-withdrawing groups .

Halogenation and Cross-Coupling

Electrophilic bromination at the 7-position enables Suzuki-Miyaura couplings:

Bromination :

  • NBS (1.2 equiv), DMF, 0°C → RT

  • Yield: 89%

Cross-Coupling Example :

PartnerProductYield (%)
Phenylboronic acid7-Phenyl derivative76

Halogenated derivatives serve as intermediates for diversifying the benzoxazepine scaffold .

[4+3] Cycloaddition Reactions

The oxazepine ring participates in cycloadditions with N-aryl sulfilimines:

Conditions :

  • Catalyst-free

  • Dichloroethane, 80°C, 6 hours

Outcome :

  • Forms seven-membered fused rings

  • Tolerates electron-rich and electron-deficient aryl groups

Acylation and Alkylation

The secondary amine undergoes selective functionalization:

Acylation :

  • Acetyl chloride (1.5 equiv), Et₃N, DCM

  • Yield: 94%

Alkylation :

  • Benzyl bromide (1.2 equiv), K₂CO₃, DMF

  • Yield: 88%

These reactions modulate solubility and target engagement.

Biological Activity Correlation

Derivatives show structure-activity relationships (SAR) in enzymatic assays:

DPP-4 Inhibition Data :

CompoundR₁IC₅₀ (nM)
40CH₃28 ± 0.9
41isopropyl31.8 ± 0.8
47isopropyl*151.7 ± 9.4

trans-isomer shows reduced activity compared to cis .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with benzoxazepine structures exhibit potential anticancer properties. The introduction of trifluoromethyl groups has been shown to enhance biological activity by improving binding affinity to target proteins. For instance, studies have demonstrated that similar compounds can inhibit tumor cell proliferation in vitro.

Neuropharmacology
The benzoxazepine scaffold is known for its neuroactive properties. Compounds in this class have been investigated for their effects on neurotransmitter systems, particularly as anxiolytics or antidepressants. The trifluoromethyl substitution may modulate receptor interactions, potentially leading to improved therapeutic profiles.

Synthetic Organic Chemistry

Reagent Development
The compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions such as nucleophilic substitutions and cycloadditions makes it valuable for creating complex organic molecules. Researchers have utilized it in synthesizing novel heterocycles and fluorinated compounds.

Material Science

Fluorinated Polymers
Due to its trifluoromethyl group, 4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one has potential applications in developing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are crucial in industries ranging from electronics to pharmaceuticals.

Compound NameActivity TypeIC50 (µM)Reference
4-[4-(Trifluoromethyl)benzyl]benzoxazepineAnticancer5.0
Trifluoromethylated benzodiazepinesNeuroactive10.0
Fluorinated oxazolidinesAntimicrobial15.0

Table 2: Synthesis Pathways

StepReaction TypeReagents Used
1CyclizationBenzaldehyde, Amine
2TrifluoromethylationTrifluoromethyl iodide
3Functional Group ModificationVarious nucleophiles

Case Study 1: Anticancer Properties

A study conducted by researchers at the University of Aódz demonstrated that derivatives of benzoxazepines, including those with trifluoromethyl substitutions, exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values below 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuropharmacological Effects

Research published in the Journal of Medicinal Chemistry highlighted the potential of fluorinated benzoxazepines as anxiolytic agents in animal models. The study reported that these compounds showed reduced anxiety-like behaviors in rodents compared to control groups, suggesting a promising avenue for developing novel anxiolytics.

Mechanism of Action

The mechanism of action of 4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications References
Target Compound 4-(Trifluoromethyl)benzyl C₁₉H₁₆F₃NO₂ 355.34 High lipophilicity (CF₃ group); potential metabolic stability Medicinal chemistry lead
J7M (4-[2-(1-Methylbenzimidazol-2-yl)ethyl]) 2-(1-Methylbenzimidazol-2-yl)ethyl C₁₉H₁₉N₃O₂ 321.37 Benzimidazole moiety; likely kinase interaction due to heterocyclic nature Kinase inhibition
4-(3-Methoxybenzyl) Analog 3-Methoxybenzyl C₁₈H₁₇NO₃ 295.34 Electron-donating methoxy group; increased solubility CNS-targeted therapies
Coumarin-3-yl Derivative Coumarin-3-yl tethered to benzoxazepin Not specified N/A Fluorescent coumarin core; potential photodynamic or anticoagulant activity Photodynamic therapy, anticoagulants

Key Structural Differences and Implications

Trifluoromethyl vs. Benzimidazole (J7M):

  • The target compound’s trifluoromethyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to J7M’s benzimidazole-ethyl chain. However, J7M’s benzimidazole moiety could facilitate interactions with kinase ATP-binding pockets, suggesting divergent biological targets .

Electron-Withdrawing vs. Electron-Donating Groups:

  • The trifluoromethyl group (strongly electron-withdrawing) in the target compound contrasts with the 3-methoxybenzyl analog’s electron-donating methoxy group. This difference likely alters electronic distribution, affecting binding affinity to targets like G-protein-coupled receptors (GPCRs) or enzymes .

Coumarin Hybrids (): The coumarin-3-yl derivative (4h) introduces a fluorescent scaffold, enabling applications in photodynamic therapy or as a biochemical probe. This highlights the benzoxazepinone core’s versatility in hybrid drug design .

Biological Activity

The compound 4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a member of the benzoxazepine class, which has been explored for various biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H14F3N1O1
  • Molecular Weight : 295.27 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its potential as an antitumor agent and its effects on various enzymatic pathways.

Antitumor Activity

Research indicates that compounds within the benzoxazepine class exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving the PI3K/AKT signaling pathway and reactive oxygen species (ROS) generation .

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell LineMechanism of ActionResult
H1299 (NSCLC)Induction of DNA interstrand cross-linkingSignificant apoptosis observed
Various TumorsPI3K/AKT pathway modulationReduced cell viability
Gastric CarcinomaROS production leading to apoptosisLow toxicity to normal cells

Enzyme Inhibition

In addition to its antitumor properties, this compound has been studied for its inhibitory effects on specific enzymes involved in lipid metabolism. Notably, it has been identified as a potent inhibitor of squalene synthase, which is crucial in cholesterol biosynthesis .

Case Study: Squalene Synthase Inhibition
A study demonstrated that the compound effectively reduced cholesterol synthesis in hepatic tissues, suggesting potential applications in managing hyperlipidemia .

Table 2: Enzyme Inhibition Data

EnzymeInhibitor Concentration (µM)% Inhibition
Squalene Synthase1085%
Glucosylceramide Synthase2570%

Q & A

Q. What are the key synthetic routes for 4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including:

  • Acylation/alkylation : Introducing the trifluoromethylbenzyl group to the benzoxazepinone core under basic conditions (e.g., triethylamine or pyridine) to neutralize byproducts like HCl .
  • Ring closure : Cyclization via nucleophilic substitution or condensation reactions in polar aprotic solvents (e.g., DMF or THF) at controlled temperatures (60–80°C) .
  • Purification : Chromatography or recrystallization to isolate the product, with yields ranging from 40–70% depending on steric hindrance from the trifluoromethyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • NMR : Key signals include the carbonyl (C=O) resonance at ~170 ppm (¹³C NMR) and splitting patterns for the benzoxazepinone ring protons (δ 3.5–4.5 ppm in ¹H NMR) .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) around m/z 350–360, with fragmentation patterns indicating loss of the trifluoromethylbenzyl group .
  • IR spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-F (~1100–1200 cm⁻¹) .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

  • Solubility : Limited aqueous solubility (<1 mg/mL); dissolves in DMSO, DMF, or dichloromethane. Solubility decreases with the hydrophobic trifluoromethyl group .
  • Stability : Stable at room temperature in inert atmospheres but prone to hydrolysis in acidic/basic conditions. Store at –20°C under argon for long-term stability .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported bioactivity data for this compound?

  • Assay validation : Cross-validate receptor binding assays (e.g., GABAₐ or serotonin receptors) using orthogonal methods (radioligand vs. fluorescence polarization) to confirm target engagement .
  • Metabolic interference : Test for off-target effects using cytochrome P450 inhibition assays, as trifluoromethyl groups may interact with hepatic enzymes .
  • Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with nitro or methoxy groups) to isolate structure-activity relationships .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes to target receptors (e.g., benzodiazepine-binding sites), focusing on hydrophobic interactions with the trifluoromethyl group .
  • ADMET prediction : Tools like SwissADME can forecast blood-brain barrier permeability (logP ~3.5) and metabolic liabilities (e.g., CYP3A4-mediated oxidation) .

Q. What experimental approaches are effective in elucidating the compound’s reaction mechanisms under catalytic conditions?

  • Kinetic isotope effects (KIE) : Study deuterated analogs to identify rate-determining steps in reactions like C-H functionalization .
  • In-situ spectroscopy : Monitor intermediates via FT-IR or Raman during Pd-catalyzed cross-coupling to track regioselectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Parameter optimization : Screen bases (e.g., K₂CO₃ vs. NaH) and solvents (DMF vs. acetonitrile) to identify ideal conditions .
  • Byproduct analysis : Use LC-MS to detect side products (e.g., over-alkylated species) that reduce yield .

Q. Why do biological studies report varying potency across cell lines or animal models?

  • Receptor subtype selectivity : The compound may exhibit differential binding to GABAₐ receptor subtypes (α1 vs. α5), requiring isoform-specific assays .
  • Metabolic differences : Species-specific liver enzyme activity (e.g., murine vs. human CYP450) alters bioavailability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Reference
Trifluoromethylbenzyl introduction4-(Trifluoromethyl)benzyl bromide, K₂CO₃, DMF, 70°C65
CyclizationLiOH, THF/MeOH/H₂O, 0°C → RT58

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.